molecular formula C25H21N3O4 B3503987 2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide

2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide

Cat. No.: B3503987
M. Wt: 427.5 g/mol
InChI Key: DLLXJPBOGBLSCI-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenylamine and 2-methoxy-5-nitrobenzaldehyde. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of 2,5-dimethylphenylamine with 2-methoxy-5-nitrobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.

    Amidation: The final step involves the amidation of the quinoline derivative with a carboxylic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide
  • 2-(2,5-dimethylphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide
  • 2-(2,5-dimethylphenyl)-N-(2-methoxy-5-chlorophenyl)-4-quinolinecarboxamide

Uniqueness

2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-15-8-9-16(2)19(12-15)22-14-20(18-6-4-5-7-21(18)26-22)25(29)27-23-13-17(28(30)31)10-11-24(23)32-3/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLXJPBOGBLSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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